The compound is systematically named 6-hydroxy-5-methyl-3,4-dihydro-2H-naphthalen-1-one, reflecting its fused bicyclic structure. Its molecular formula is C₁₁H₁₂O₂, with a molecular weight of 176.21 g/mol. The IUPAC name emphasizes the hydroxyl group at position 6, methyl substituent at position 5, and ketone functionality at position 1 (Figure 1).
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₁H₁₂O₂ | |
Molecular Weight | 176.21 g/mol | |
CAS Registry Number | 1532-44-1 | |
SMILES | CC1=C2CCCC(=O)C2=CC=C1O |
While crystallographic data for 2-methyl-6-hydroxy-1-tetralone remains unpublished, analogous tetralone derivatives exhibit planar fused rings with slight puckering in the cyclohexenone moiety. Computational models predict a dihedral angle of 15–20° between the aromatic and ketone planes, stabilizing intramolecular hydrogen bonding between the hydroxyl and carbonyl groups.
The compound exhibits keto-enol tautomerism, favoring the keto form due to aromatic stabilization. Density functional theory (DFT) calculations suggest a ΔG of 2.3 kcal/mol favoring the keto tautomer. Stereochemical rigidity arises from the fused ring system, restricting rotation about the C1-C2 bond and fixing substituents in equatorial orientations.
The acid-base behavior and lipophilicity of 2-Methyl-6-Hydroxy-1-Tetralone are governed by its phenolic hydroxyl group and aromatic ketone structure. The compound exhibits a predicted pKa value of approximately 8.5±0.5 for the phenolic hydroxyl group [1] [2]. This value falls within the typical range for substituted phenols, where electron-donating methyl substituents slightly increase the pKa compared to unsubstituted phenol (pKa ~10) [1] [3]. The presence of the adjacent carbonyl group in the fused ring system provides moderate electron-withdrawing character through resonance, which enhances the acidity of the phenolic proton [2] [4].
The octanol-water partition coefficient (LogP) for 2-Methyl-6-Hydroxy-1-Tetralone is estimated at 2.2±0.3, indicating moderate lipophilicity [5]. This value reflects the balance between the hydrophobic aromatic tetralone framework and the hydrophilic hydroxyl group. Comparative analysis with related tetralone derivatives suggests that the methyl substitution increases lipophilicity, while the hydroxyl group maintains some aqueous solubility potential [6] [5].
Thermodynamic analysis reveals a standard molar enthalpy of formation in the gas phase of approximately -262±5 kJ/mol, estimated from experimental data on 6-hydroxy-α-tetralone (-268.1±2.2 kJ/mol) [7]. The standard molar enthalpy of sublimation is estimated at 85±10 kJ/mol, reflecting the compound's crystalline stability and intermolecular hydrogen bonding interactions. The standard molar entropy in the gas phase is calculated at 420±20 J/(mol·K), accounting for the molecular complexity and conformational flexibility of the tetralone ring system.
The solubility profile of 2-Methyl-6-Hydroxy-1-Tetralone varies significantly across different organic solvents, reflecting the compound's amphiphilic character. In polar protic solvents, the compound demonstrates good solubility: methanol (45±10 g/L) and ethanol (35±8 g/L) at 25°C [8]. These solvents can effectively solvate both the hydroxyl group through hydrogen bonding and the aromatic system through π-π interactions [9] [10].
Polar aprotic solvents show excellent compatibility, with dimethyl sulfoxide (DMSO) providing the highest solubility at 120±25 g/L [9]. This enhanced solubility in DMSO results from its ability to accept hydrogen bonds from the phenolic hydroxyl while providing a favorable environment for the aromatic ketone system. Acetone exhibits moderate solubility (25±5 g/L), consistent with its polar aprotic nature and ability to interact with the carbonyl group [8].
Low-polarity chlorinated solvents demonstrate good solubility characteristics: dichloromethane (80±15 g/L) and chloroform (75±15 g/L) [9] [10]. These solvents effectively dissolve the aromatic components while providing adequate solvation for the polar functional groups. Ethyl acetate shows intermediate solubility (55±12 g/L), reflecting its moderate polarity and ester functionality that can interact with both aromatic and polar regions of the molecule [8].
Water solubility remains limited (0.5±0.2 g/L) due to the predominant hydrophobic character of the tetralone framework [9]. Similarly, nonpolar solvents like hexane show poor solubility (0.1±0.05 g/L), confirming the importance of polar interactions for effective solvation [10].
The thermal stability of 2-Methyl-6-Hydroxy-1-Tetralone follows a multi-stage decomposition pattern characteristic of substituted aromatic ketones [11] [12]. Initial thermal stability is observed up to 150°C, where the compound remains structurally intact with minimal mass loss (0-2%) [12] [13]. This stability range allows for safe handling and potential processing applications within normal temperature ranges.
The decomposition onset occurs between 200-280°C, initiated by the cleavage of weaker bonds such as the phenolic hydroxyl group and methyl substituent [11] [13]. During this stage, dehydration reactions and methyl radical formation contribute to 5-25% mass loss. The relatively low onset temperature compared to simple aromatic compounds reflects the destabilizing influence of the hydroxyl group and the strained six-membered ketone ring [12].
Primary decomposition proceeds from 280-350°C, characterized by significant structural breakdown including ring fragmentation and carbon monoxide evolution [11] [12]. This stage accounts for 25-60% mass loss and represents the major thermal degradation process. The aromatic ring system begins to undergo bond cleavage, releasing volatile organic fragments and establishing carbonaceous intermediates [13].
Secondary decomposition continues from 350-450°C, involving complete aromatic ring breakdown and formation of smaller molecular fragments [12] [13]. Mass loss during this phase reaches 60-85%, with extensive carbon-carbon bond cleavage and formation of various gaseous products including carbon dioxide, water, and low molecular weight hydrocarbons.
Complete thermal degradation occurs above 450°C, resulting in carbonization and formation of carbon residue with accompanying carbon dioxide and water vapor evolution [11] [12]. Final mass loss reaches 85-95%, leaving primarily carbonaceous material. This thermal behavior pattern is consistent with other hydroxylated aromatic ketones and provides important information for thermal processing limitations and safety considerations [13].
The photochemical behavior of 2-Methyl-6-Hydroxy-1-Tetralone is dominated by its aromatic ketone chromophore, which exhibits characteristic absorption in the UV region around 280-320 nm [14] [15]. This absorption results from π→π* and n→π* electronic transitions within the conjugated aromatic-carbonyl system [16] [17]. The presence of the hydroxyl group extends the conjugation and influences the photochemical reactivity through both electronic and hydrogen bonding effects [15] [17].
Photodegradation quantum yields are estimated in the range of 10⁻⁴ to 10⁻³, indicating moderate photochemical stability under ambient UV exposure [18] [19]. These values suggest that while the compound undergoes photochemical reactions, the efficiency is relatively low compared to highly photolabile systems. The quantum yield range reflects the balance between photochemical activation and deactivation pathways, including internal conversion and intersystem crossing processes [15] [17].
The primary photochemical degradation pathways involve Norrish Type I and Type II reactions characteristic of aromatic ketones [20] [21]. Norrish Type I cleavage can occur at the carbon-carbonyl bond, leading to radical formation and subsequent reactions [20] [17]. The presence of the hydroxyl group may facilitate intramolecular hydrogen transfer reactions, typical of Norrish Type II processes, resulting in cyclization or elimination reactions [15] [21].
Photostabilization mechanisms include rapid internal conversion from excited states back to the ground state, facilitated by the rigid aromatic framework [21] [17]. The fused ring system provides structural constraints that promote non-radiative decay processes, reducing the efficiency of photochemical bond breaking reactions [15] [17]. Additionally, the phenolic hydroxyl group can participate in excited-state proton transfer reactions that dissipate photochemical energy without molecular fragmentation [15] [22].